molecular formula C13H11BrN2O B7457825 N-(3-bromophenyl)-6-methylpyridine-3-carboxamide

N-(3-bromophenyl)-6-methylpyridine-3-carboxamide

Cat. No. B7457825
M. Wt: 291.14 g/mol
InChI Key: ORBDJKHNSLLYJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromophenyl)-6-methylpyridine-3-carboxamide, also known as BPC157, is a synthetic peptide that has gained attention in the scientific community due to its potential therapeutic effects. BPC157 is a pentadecapeptide, meaning it is composed of 15 amino acids. It has been shown to have anti-inflammatory, wound healing, and tissue regeneration properties.

Mechanism of Action

The exact mechanism of action of N-(3-bromophenyl)-6-methylpyridine-3-carboxamide is not fully understood, but it is thought to act on multiple pathways involved in tissue repair and inflammation. N-(3-bromophenyl)-6-methylpyridine-3-carboxamide has been shown to increase the expression of growth factors and cytokines, which promote tissue regeneration. It also appears to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-(3-bromophenyl)-6-methylpyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In animal studies, N-(3-bromophenyl)-6-methylpyridine-3-carboxamide has been shown to promote angiogenesis, or the formation of new blood vessels. It also appears to increase collagen production, which is important for tissue repair. N-(3-bromophenyl)-6-methylpyridine-3-carboxamide has also been shown to reduce oxidative stress and apoptosis, which can contribute to tissue damage.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-bromophenyl)-6-methylpyridine-3-carboxamide in lab experiments is its potential therapeutic effects in various conditions. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-(3-bromophenyl)-6-methylpyridine-3-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. N-(3-bromophenyl)-6-methylpyridine-3-carboxamide has been shown to have neuroprotective effects in animal studies, and further research is needed to determine its potential therapeutic effects in humans. Another area of interest is its potential use in the treatment of cardiovascular disease. N-(3-bromophenyl)-6-methylpyridine-3-carboxamide has been shown to have anti-inflammatory and angiogenic effects, which could be beneficial in the treatment of conditions such as myocardial infarction and stroke.

Synthesis Methods

N-(3-bromophenyl)-6-methylpyridine-3-carboxamide can be synthesized using solid-phase peptide synthesis (SPPS). This process involves the stepwise addition of protected amino acids onto a resin support, which is then cleaved from the resin and purified to obtain the final product.

Scientific Research Applications

N-(3-bromophenyl)-6-methylpyridine-3-carboxamide has been studied for its potential therapeutic effects in various conditions, including inflammatory bowel disease, tendon and ligament injuries, and bone fractures. In animal studies, N-(3-bromophenyl)-6-methylpyridine-3-carboxamide has been shown to promote tissue repair and reduce inflammation.

properties

IUPAC Name

N-(3-bromophenyl)-6-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O/c1-9-5-6-10(8-15-9)13(17)16-12-4-2-3-11(14)7-12/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBDJKHNSLLYJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-6-methylpyridine-3-carboxamide

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